molecular formula C16H20O4 B2899987 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 924803-54-3

3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2899987
CAS No.: 924803-54-3
M. Wt: 276.332
InChI Key: AVPNUVDECPWAOQ-UHFFFAOYSA-N
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Description

3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, substituted with hexyl, dihydroxy, and methyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with hexyl bromide under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position is replaced by the hexyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed

Mechanism of Action

The biological effects of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexyl group in 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one enhances its lipophilicity, which can improve its ability to interact with lipid membranes and increase its bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its unique biological properties .

Properties

IUPAC Name

3-hexyl-6,7-dihydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,17-18H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPNUVDECPWAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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